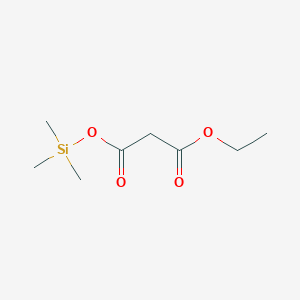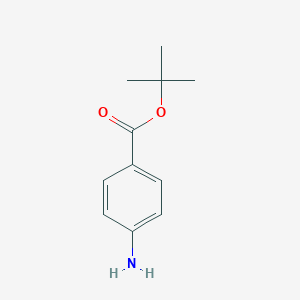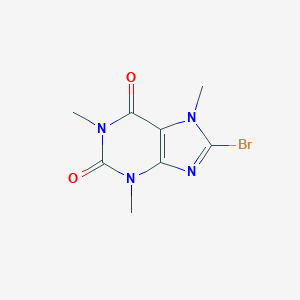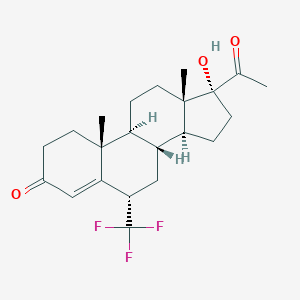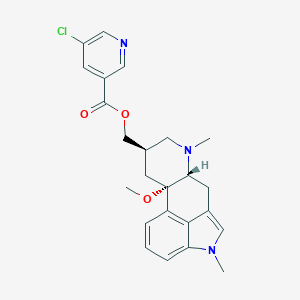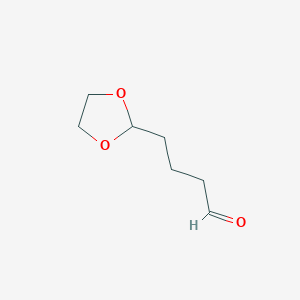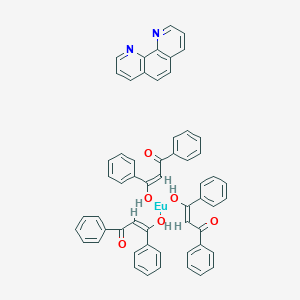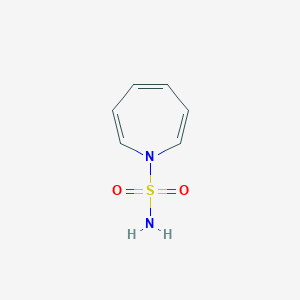
1H-Azepine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Azepine-1-sulfonamide is a heterocyclic compound that contains a seven-membered ring with a nitrogen atom and a sulfur atom. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1H-Azepine-1-sulfonamide is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, including carbonic anhydrase and farnesyltransferase. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of farnesyltransferase, which is involved in the regulation of cell growth and differentiation. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
1H-Azepine-1-sulfonamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for a long time. However, it has some limitations. It is toxic and can cause skin and eye irritation. It is also difficult to handle due to its hygroscopic nature.
Future Directions
There are several future directions for the research on 1H-Azepine-1-sulfonamide. One direction is to explore its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, making it a promising candidate for cancer therapy. Another direction is to investigate its potential as a fluorescent probe in bioimaging. Its unique chemical properties make it a promising candidate for this application. Finally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 1H-Azepine-1-sulfonamide can be achieved through various methods, including the reaction of sulfonamides with α,β-unsaturated ketones, the reaction of sulfonyl chlorides with primary amines, and the reaction of primary amines with cyclic sulfamidates. Among these methods, the reaction of primary amines with cyclic sulfamidates is the most commonly used. This method involves the reaction of a primary amine with a cyclic sulfamidate in the presence of a base to form this compound.
Scientific Research Applications
1H-Azepine-1-sulfonamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and antibacterial agents. It has also been used as a ligand in coordination chemistry and as a fluorescent probe in bioimaging.
properties
CAS RN |
17617-10-6 |
|---|---|
Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
azepine-1-sulfonamide |
InChI |
InChI=1S/C6H8N2O2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H,(H2,7,9,10) |
InChI Key |
VEQAGSPCZANNDR-UHFFFAOYSA-N |
SMILES |
C1=CC=CN(C=C1)S(=O)(=O)N |
Canonical SMILES |
C1=CC=CN(C=C1)S(=O)(=O)N |
synonyms |
1H-Azepine-1-sulfonamide(8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







